molecular formula C13H11BrClNO2S B7497616 3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide

Cat. No. B7497616
M. Wt: 360.65 g/mol
InChI Key: MNSLQNQQMAWPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCMS, and it has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

BCMS has been extensively studied for its potential applications in scientific research. It has been found to have potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by BCMS can provide valuable insights into their functions.
BCMS has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory disorders and pain.

Mechanism of Action

The mechanism of action of BCMS involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by BCMS can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects
BCMS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This can lead to changes in pH levels and affect various physiological processes.
BCMS has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels and affect various physiological processes, including muscle contraction and cognitive function.

Advantages and Limitations for Lab Experiments

BCMS has several advantages for use in lab experiments. It has potent inhibitory effects on various enzymes, making it a valuable tool for studying their functions. It also has anti-inflammatory and analgesic properties, making it useful for the development of new drugs for the treatment of inflammatory disorders and pain.
However, there are also limitations to the use of BCMS in lab experiments. Its complex synthesis method requires expertise and specialized equipment, making it difficult to produce in large quantities. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on BCMS. One area of interest is the development of new drugs based on BCMS for the treatment of inflammatory disorders and pain. Another area of interest is the study of its effects on other enzymes and physiological processes, which could lead to the discovery of new biological pathways and potential drug targets.
Conclusion
In conclusion, 3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide (BCMS) is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory effects on various enzymes, anti-inflammatory and analgesic properties, and wide range of biochemical and physiological effects make it a valuable tool for studying biological processes and developing new drugs. Further research on BCMS could lead to important discoveries in the field of biochemistry and pharmacology.

Synthesis Methods

The synthesis of BCMS involves several steps, starting with the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with 3-bromobenzylamine to form BCMS. The synthesis of BCMS is a complex process that requires expertise and specialized equipment.

properties

IUPAC Name

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c14-11-4-2-6-13(8-11)19(17,18)16-9-10-3-1-5-12(15)7-10/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSLQNQQMAWPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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